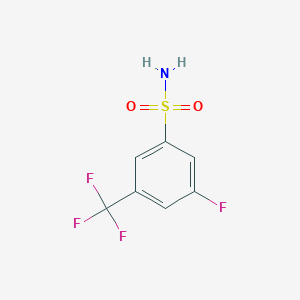

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-フルオロ-5-(トリフルオロメチル)ベンゼン-1-スルホンアミドは、スルホンアミド類に属する有機化合物です。この化合物は、ベンゼン環に結合したフッ素原子とトリフルオロメチル基、およびスルホンアミド官能基の存在によって特徴付けられます。有機分子へのフッ素原子の組み込みは、多くの場合、独特の特性をもたらし、医薬品、農薬、材料科学など、さまざまな分野で有益な化合物となります .

2. 製法

合成経路と反応条件

3-フルオロ-5-(トリフルオロメチル)ベンゼン-1-スルホンアミドの合成は、通常、フッ素化ベンゼン環にスルホンアミド基を導入する工程からなります。一般的な方法の1つは、3-フルオロ-5-(トリフルオロメチル)ベンゼンスルホニルクロリドをアンモニアまたはアミンと、制御された条件下で反応させることです。この反応は、通常、ジクロロメタンやアセトニトリルなどの有機溶媒中で行われ、反応物と生成物の安定性を確保するために、温度は低温から中程度の範囲に維持されます .

工業的生産方法

工業的な環境では、3-フルオロ-5-(トリフルオロメチル)ベンゼン-1-スルホンアミドの生産には、一貫性と効率を確保するために、自動化された設備を使用した大規模な反応が含まれる場合があります。このプロセスには、再結晶またはクロマトグラフィーによる精製など、目的の純度の化合物を得るためのステップが含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of the sulfonamide group onto a fluorinated benzene ring. One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low to moderate range to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity of the compound .

化学反応の分析

反応の種類

3-フルオロ-5-(トリフルオロメチル)ベンゼン-1-スルホンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。

置換反応: スルホンアミド基は、求核置換反応に関与することができ、スルホンアミド窒素は他の求核剤と置換することができます。

酸化と還元: この化合物は、スルホン酸を生成する酸化反応またはスルフィンアミドを生成する還元反応を起こすことができます。

カップリング反応: 鈴木・宮浦カップリングなど、カップリング反応に関与することができ、フッ素化ベンゼン環は他の芳香族または脂肪族基とカップリングすることができます.

一般的な試薬と条件

求核置換: 極性溶媒中の水酸化ナトリウムや炭酸カリウムなどの試薬。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

カップリング反応: 有機溶媒中のパラジウム触媒とホウ素試薬.

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、求核置換反応はさまざまな置換スルホンアミドを生成する可能性があり、カップリング反応は複雑な芳香族化合物を生成する可能性があります .

科学的研究の応用

3-フルオロ-5-(トリフルオロメチル)ベンゼン-1-スルホンアミドは、科学研究においていくつかの応用があります。

化学: より複雑なフッ素化化合物の合成におけるビルディングブロックとして使用されます。

生物学: 酵素阻害剤としての可能性、または生化学的アッセイにおけるプローブとしての可能性が検討されています。

医学: 抗菌活性や抗炎症活性など、潜在的な治療特性が検討されています。

作用機序

3-フルオロ-5-(トリフルオロメチル)ベンゼン-1-スルホンアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。スルホンアミド基は、酵素の活性部位と水素結合を形成し、その活性を阻害することができます。フッ素原子は、化合物の結合親和性と安定性を高め、より強力な生物学的効果をもたらす可能性があります .

類似化合物との比較

類似化合物

- 3-フルオロ-5-(トリフルオロメチル)ベンゼンスルホニルクロリド

- 3-フルオロ-5-(トリフルオロメチル)ベンゼンスルホン酸

- 3-フルオロ-5-(トリフルオロメチル)ベンゼンアミド

- 3-フルオロ-5-(トリフルオロメチル)ベンゼン-1-スルフィンアミド

独自性

3-フルオロ-5-(トリフルオロメチル)ベンゼン-1-スルホンアミドは、スルホンアミド基と複数のフッ素原子の両方が存在することで、独特な化学的および生物学的特性を付与している点が特徴です。トリフルオロメチル基は、化合物の親油性と代謝安定性を高め、創薬や開発において貴重な足場となります .

特性

分子式 |

C7H5F4NO2S |

|---|---|

分子量 |

243.18 g/mol |

IUPAC名 |

3-fluoro-5-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C7H5F4NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14) |

InChIキー |

OOKBJMIDVZOLNI-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)

![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)

![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)

![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)

![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)

![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)

![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)